molecular formula C17H24ClN3O B10970551 N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide

N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide

Cat. No.: B10970551
M. Wt: 321.8 g/mol
InChI Key: ZKBFNJWIRTWZLD-UHFFFAOYSA-N
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Description

N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide is a synthetic compound that combines the structural features of a pyrazole ring and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the 4-chloro substituent.

    Alkylation: The 4-chloro-1H-pyrazole is then alkylated with 3-bromopropylamine to form the intermediate 3-(4-chloro-1H-pyrazol-1-yl)propylamine.

    Amidation: The final step involves the reaction of 3-(4-chloro-1H-pyrazol-1-yl)propylamine with 1-adamantanecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the 4-chloro substituent to a 4-hydroxy group.

    Substitution: The 4-chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: 4-hydroxy-1H-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The adamantane moiety is known for its stability and ability to enhance the bioavailability of drugs, while the pyrazole ring can interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their antiviral, antibacterial, or anticancer properties. The combination of the adamantane and pyrazole structures may provide a unique mechanism of action against specific pathogens or cancer cells.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The pyrazole ring may interact with specific amino acid residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide is unique due to the presence of the 4-chloro substituent on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The adamantane moiety provides additional stability and enhances the compound’s potential as a pharmacophore.

Properties

Molecular Formula

C17H24ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]adamantane-1-carboxamide

InChI

InChI=1S/C17H24ClN3O/c18-15-10-20-21(11-15)3-1-2-19-16(22)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14H,1-9H2,(H,19,22)

InChI Key

ZKBFNJWIRTWZLD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=C(C=N4)Cl

Origin of Product

United States

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